molecular formula C6H7BO2 B1591069 Phenyl-d5-boronic acid CAS No. 215527-70-1

Phenyl-d5-boronic acid

Cat. No. B1591069
M. Wt: 126.96 g/mol
InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
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Description

Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid (C6H5B(OH)2). It contains a phenyl substituent and two hydroxyl groups attached to boron. This compound is commonly used in organic synthesis as a reagent for the formation of carbon-carbon bonds.





  • Synthesis Analysis

    Phenyl-d5-boronic acid can be synthesized by the reaction of d5-bromobenzene with trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the final product.





  • Molecular Structure Analysis

    Phenyl-d5-boronic acid has a planar structure with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital. The compound forms hydrogen-bonded dimers in its crystal structure.





  • Chemical Reactions Analysis

    Phenyl-d5-boronic acid is primarily used in Suzuki coupling reactions, where it couples with aryl halides in the presence of a palladium catalyst. This reaction is widely used in organic synthesis to create complex organic molecules.





  • Physical And Chemical Properties Analysis



    • Melting Point : 217-220 °C (lit.)

    • Solubility : Insoluble in water and benzene, easily soluble in ether and methanol.

    • Odor : Odorless




  • Scientific Research Applications

    1. Structural Analysis and Reactivity in Biochemistry

    Phenyl boronic acids are instrumental in medical diagnostics and biochemistry, especially for their ability to bind with carbohydrates in water. They react with 1,2-diols in carbohydrates through reversible covalent condensation. 11B NMR spectroscopy is a crucial method for monitoring their pKa's and binding with diols, offering insights into their structural analysis and reactivity (Valenzuela et al., 2022).

    2. Optical Modulation and Nanotechnology

    Phenyl boronic acids function as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This property is pivotal in the field of nanotechnology, particularly in the optical modulation of nanotubes, which can significantly impact photoluminescence and quantum yield (Mu et al., 2012).

    3. Biomedical Applications

    Phenyl boronic acids exhibit high binding affinity with certain sugars and nucleosides, which is critical in the detection and treatment of diseases. Their interaction with biological active substances has been fundamental in developing sensors for carbohydrates, neurotransmitters like dopamine, and various ions. This aspect has significant implications in medical diagnostics and therapy (Huang et al., 2012).

    4. Development of Chemosensors

    The ability of phenyl boronic acids to react with 1,2 or 1,3 diols of saccharides to form cyclic esters has been employed in the creation of chemosensors. These sensors are selective and sensitive for specific saccharides and can operate under physiological conditions, making them valuable in medical and industrial contexts (James & Shinkai, 2002).

    5. Synthesis of Complex Molecules

    Phenyl boronic acids are utilized in the synthesis of complex molecules, such as natural products, through processes like decarboxylative borylation. This method replaces carboxylic acids with boronate esters, facilitating the synthesis of densely functionalized alkyl boronate esters from abundant carboxylic substitutes. Such processes are significant in the development of new drugs and materials (Li et al., 2017).

    Safety And Hazards

    Phenyl-d5-boronic acid is moderately toxic by ingestion and mildly toxic by skin contact. It emits acrid smoke and irritating fumes when heated to decomposition.




  • Future Directions

    Research on phenylboronic acid derivatives and their applications continues to expand. Future directions may involve exploring novel synthetic methods, improving selectivity, and scaling up the synthesis of substituted phenols.




    properties

    IUPAC Name

    (2,3,4,5,6-pentadeuteriophenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HXITXNWTGFUOAU-RALIUCGRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=CC=C1)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7BO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20584110
    Record name (~2~H_5_)Phenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20584110
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    126.96 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Phenyl-d5-boronic acid

    CAS RN

    215527-70-1
    Record name (~2~H_5_)Phenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20584110
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Phenyl-d5-boronic acid
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    Synthesis routes and methods I

    Procedure details

    Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
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    dicarboxylic acid
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    Synthesis routes and methods II

    Procedure details

    Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
    Quantity
    0.166 g
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    2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
    Quantity
    0.235 g
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    0.257 g
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    10 mL
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    Yield
    85%

    Synthesis routes and methods III

    Procedure details

    In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
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    Synthesis routes and methods IV

    Procedure details

    The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
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    compound ( T17 )
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Phenyl-d5-boronic acid
    Reactant of Route 2
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    Reactant of Route 3
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    Reactant of Route 4
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    Reactant of Route 5
    Reactant of Route 5
    Phenyl-d5-boronic acid
    Reactant of Route 6
    Reactant of Route 6
    Phenyl-d5-boronic acid

    Citations

    For This Compound
    4
    Citations
    JY Sancéau, P Bélanger, R Maltais… - Current Organic …, 2022 - ingentaconnect.com
    … Commercially available phenyl-d5-boronic acid was first coupled with phenol to provide the starting material OPP-d5 in 71%, which was treated with imidate 4 to obtain the glucuronate …
    Number of citations: 4 www.ingentaconnect.com
    AAS Avestro, CL Stern, JF Stoddart - scholar.archive.org
    … DDA: A mixture of 3:1 1,4-dioxane:H2O (3 mL) was degassed with Ar for 1 h before the addition of compound 6 (44.8 mg, 0.209 mmol, 1.0 equiv), phenyl-d5-boronic acid (9) (26.6 mg, …
    Number of citations: 0 scholar.archive.org
    X Zhao - 2020 - search.proquest.com
    6π-photoelectrocyclization of 2-vinylbiphenyls and their analogs have been investigated for the last 50 years. Mechanistically, the reaction is believed to proceed through both singlet …
    Number of citations: 0 search.proquest.com
    金田清臣 - WAKO Organic Square, 2010 - labchem-wako.fujifilm.com
    ・はじめに環境汚染や天然資源の枯渇など地球規模の問題へ社会の関心が高まっている今, 化学産業の使命は, 大量の資源・エネルギーを必要とする従来法のものづくりから脱却し, 循環型持続性…
    Number of citations: 2 labchem-wako.fujifilm.com

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